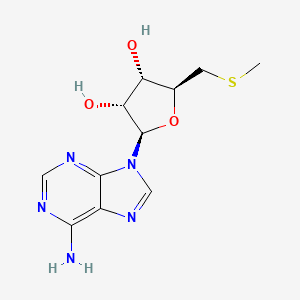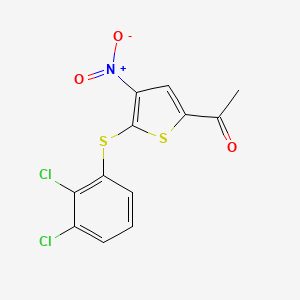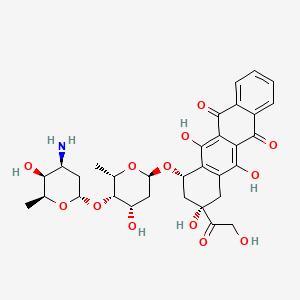
5'-脱氧-5'-甲硫基腺苷
描述
科学研究应用
作用机制
甲硫腺苷通过多种机制发挥作用:
生化分析
Biochemical Properties
5’-Deoxy-5’-methylthioadenosine is involved in several biochemical reactions. It interacts with enzymes such as methylthioadenosine phosphorylase, which catalyzes its phosphorolytic cleavage to produce 5-methylthioribose-1-phosphate and adenine . This reaction is crucial for the methionine and purine salvage pathways. Additionally, 5’-Deoxy-5’-methylthioadenosine acts as a potent inhibitor of polyamine biosynthesis by inhibiting enzymes involved in this pathway . It also interacts with adenosine receptors, acting as an agonist for A1 receptors and an antagonist for A2 receptors .
Cellular Effects
5’-Deoxy-5’-methylthioadenosine has various effects on cellular processes. It has been shown to suppress the proliferation, activation, differentiation, and effector function of T cells without inducing cell death . This compound also influences cell signaling pathways, such as the Akt pathway, which is critical for T cell activation . Additionally, 5’-Deoxy-5’-methylthioadenosine affects gene expression and cellular metabolism by interfering with protein methylation .
Molecular Mechanism
The molecular mechanism of 5’-Deoxy-5’-methylthioadenosine involves its interaction with various biomolecules. It binds to adenosine receptors, influencing cell signaling pathways . This compound also inhibits polyamine biosynthesis by targeting enzymes involved in this pathway . Furthermore, 5’-Deoxy-5’-methylthioadenosine affects gene expression by interfering with protein methylation . Proteomic analysis has revealed that it down-regulates multiple proteins related to mitochondrial function, energy derivation, cell morphology, and cytoskeleton organization .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5’-Deoxy-5’-methylthioadenosine change over time. It has been shown to have neuroprotective activities against different insults in vitro . The compound is likely to cross the blood-brain barrier, providing therapeutic benefits in specific circumstances . Its effectiveness may vary depending on the experimental conditions and the duration of exposure.
Dosage Effects in Animal Models
The effects of 5’-Deoxy-5’-methylthioadenosine vary with different dosages in animal models. High doses of this compound have been shown to prevent liver damage in experimental models . Additionally, co-administration of 5’-Deoxy-5’-methylthioadenosine with other drugs can enhance their therapeutic effects and increase their maximum tolerated dose . At high doses, it may also exhibit toxic or adverse effects.
Metabolic Pathways
5’-Deoxy-5’-methylthioadenosine is involved in several metabolic pathways. It is metabolized by methylthioadenosine phosphorylase to produce 5-methylthioribose-1-phosphate and adenine . This reaction is a key step in the methionine and purine salvage pathways . The compound also influences metabolic flux and metabolite levels by inhibiting polyamine biosynthesis .
Transport and Distribution
5’-Deoxy-5’-methylthioadenosine is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within cells can be influenced by its interactions with these transporters and binding proteins .
Subcellular Localization
The subcellular localization of 5’-Deoxy-5’-methylthioadenosine affects its activity and function. It has been shown to localize in specific cellular compartments, where it interacts with target proteins and enzymes . Post-translational modifications and targeting signals may direct the compound to specific organelles, influencing its biochemical properties and cellular effects .
准备方法
合成路线和反应条件: 甲硫腺苷可以通过腺苷的甲基化合成。该过程涉及腺苷与甲基碘在碱性条件下(如氢氧化钠)的反应。 反应通常在约 50°C 的水溶液中进行 .
工业生产方法: 甲硫腺苷的工业生产涉及 S-腺苷甲硫氨酸酶促转化为甲硫腺苷。该过程由甲硫腺苷磷酸化酶催化。 反应条件包括保持约 7.5 的 pH 值和 37°C 的温度 .
反应类型:
氧化: 甲硫腺苷可以发生氧化反应,导致形成各种氧化衍生物。
还原: 它也可以被还原以形成不同的还原产物。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。反应通常在室温下的水溶液中进行。
还原: 使用硼氢化钠和氢化铝锂等还原剂。这些反应通常在乙醇等有机溶剂中在低温下进行。
主要生成产物:
氧化: 甲硫腺苷的氧化衍生物。
还原: 甲硫腺苷的还原形式。
相似化合物的比较
甲硫腺苷在多胺途径中的特定作用及其广泛的生物活性使其与其他类似化合物不同。一些类似的化合物包括:
腺苷: 与甲硫腺苷不同,腺苷不含硫基,具有不同的生物学功能。
S-腺苷甲硫氨酸: 这种化合物是甲硫腺苷的前体,参与甲基化反应,但没有相同的抗炎和神经保护特性.
甲硫腺苷以其独特的抗炎、抗增殖和神经保护作用而脱颖而出,使其成为各个科学研究领域的关注焦点。
属性
IUPAC Name |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(methylsulfanylmethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O3S/c1-20-2-5-7(17)8(18)11(19-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)/t5-,7-,8-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUGFSXJNOTRMR-IOSLPCCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20179308 | |
| Record name | 5'-Methylthioadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5'-Methylthioadenosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001173 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2457-80-9 | |
| Record name | 5′-(Methylthio)adenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2457-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5'-Methylthioadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002457809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5'-S-methyl-5'-thioadenosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02282 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5'-Methylthioadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5'-Deoxy-5'-(methylthio)adenosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5'-METHYLTHIOADENOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/634Z2VK3UQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5'-Methylthioadenosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001173 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















